2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FN3O2/c16-9-3-6-12(17)11(7-9)13(22)19-15-21-20-14(23-15)8-1-4-10(18)5-2-8/h1-7H,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUXPQTZPVPUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclization Methods Using Phosphorus Oxychloride (POCl₃)
Reaction Overview
The most widely reported method involves cyclizing substituted hydrazides with benzoic acids using POCl₃ as a dehydrating agent. This approach leverages the hydrazide’s nucleophilic attack on activated carboxylic acids to form the oxadiazole ring.
Key Steps:
- Hydrazide Preparation : Synthesis of 2,4-dichloro-5-fluorobenzoyl hydrazine via refluxing ethyl 2,4-dichloro-5-fluorobenzoate with hydrazine hydrate in ethanol.
- Cyclization : Reaction of the hydrazide with 4-fluorophenyl-substituted carboxylic acids in POCl₃ under reflux conditions.
- Purification : Recrystallization from ethanol or column chromatography to isolate the oxadiazole intermediate.
Example Protocol (Adapted from):
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Hydrazide Formation | Ethyl 2,4-dichloro-5-fluorobenzoate + hydrazine hydrate, ethanol, reflux (4 hrs) | 98% | >95% |
| Cyclization | Hydrazide + 4-fluorobenzoic acid, POCl₃, 100–110°C (6–7 hrs) | 65–75% | 90–95% |
Mechanistic Insight : POCl₃ facilitates the removal of water, driving the cyclization to form the oxadiazole ring. The electron-withdrawing dichloro and fluorine groups enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attack.
Coupling Reactions Using HATU and DIPEA
Reagent-Specific Optimization
Modern methodologies employ HATU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to activate carboxylic acids, enabling milder conditions and higher yields.
Protocol for Amide Bond Formation (Adapted from):
- Intermediate Synthesis : Prepare 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline (or analogous oxadiazole) via POCl₃-mediated cyclization.
- Coupling : React the intermediate with 2,4-dichlorobenzoic acid in DCM using HATU (0.3 equiv.) and DIPEA (2 equiv.) at room temperature.
- Workup : Extract with DCM, dry over Na₂SO₄, and purify via column chromatography.
Optimization Data (Table 1, Adapted from):
| Solvent | Base | Carboxylic Acid Equiv. | Yield |
|---|---|---|---|
| DCM | DIPEA | 1.2 | 86% |
| THF | DIPEA | 1.2 | 65% |
| DMF | DIPEA | 1.2 | 40% |
Key Findings :
Electrocatalytic Synthesis of Oxadiazoles
Green Chemistry Approach
A sustainable method employs electrocatalytic conditions to synthesize 1,3,4-oxadiazoles directly from aldehydes and hydrazides, bypassing traditional dehydration agents.
Mechanism:
- Oxidation : Aldehydes are oxidized to acyl radicals under anodic conditions.
- Cyclization : Hydrazide radicals attack the acyl radicals, forming the oxadiazole core.
Advantages:
- Mild Conditions : Reactions proceed at room temperature without hazardous reagents.
- High Atom Economy : Minimal byproducts due to direct cyclization.
Representative Conditions (Adapted from):
| Substrate | Electrolyte | Current Density | Yield |
|---|---|---|---|
| Aldehyde + Hydrazide | NaCl (aq.) | 10 mA/cm² | 70–85% |
Limitations : Scalability challenges due to electrode material degradation and energy consumption.
Comparative Analysis of Methods
| Parameter | POCl₃ Cyclization | HATU/DIPEA Coupling | Electrocatalytic |
|---|---|---|---|
| Yield | 65–75% | 86% | 70–85% |
| Conditions | Harsh (reflux) | Mild (RT) | Mild (RT) |
| Reagents | POCl₃, acid | HATU, DIPEA | Electrolyte, electrodes |
| Scalability | Moderate | High | Low |
Recommendations :
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro and fluorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The oxadiazole ring can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Dehydrating Agents: Such as phosphorus oxychloride (POCl3) for cyclization.
Catalysts: Such as palladium catalysts for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce different oxadiazole derivatives.
Scientific Research Applications
2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in research to understand its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)methyl]-1,3,4-Oxadiazol-2-yl]benzamide)
- Key Features :
- Benzamide core with a sulfamoyl group at position 3.
- 1,3,4-Oxadiazole substituted with a 4-methoxyphenylmethyl group.
- Comparison : Unlike the target compound, LMM5 contains a sulfamoyl group and lacks halogen atoms, which may reduce its membrane permeability compared to the dichloro- and fluoro-substituted analogue.
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]benzamide)
- Key Features :
- Sulfamoyl group with cyclohexyl-ethyl substitution.
- 1,3,4-Oxadiazole linked to a furan heterocycle.
- Application : Evaluated for antifungal activity, with solubilization in DMSO/Pluronic F-127 .
Pesticidal Benzamide Derivatives
Etobenzanid (N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)benzamide)
Sulfentrazone (N-(2,4-Dichloro-5-(4-(Difluoromethyl)-4,5-Dihydro-3-Methyl-5-Oxo-1H-1,2,4-Triazol-1-yl)Phenyl)Methanesulfonamide)
- Key Features :
- Triazole-containing sulfonamide.
- Dichloro and difluoromethyl groups.
- Application: Pre-emergent herbicide targeting protoporphyrinogen oxidase .
- Comparison : The triazole and sulfonamide groups in sulfentrazone contrast with the oxadiazole and benzamide in the target compound, highlighting divergent modes of action.
Structural and Functional Analysis Table
Biological Activity
The compound 2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a member of the oxadiazole class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly its antimicrobial properties. The presence of halogen substituents and the oxadiazole ring are believed to enhance its biological efficacy.
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial activity. In a study focusing on a series of 1,3,4-oxadiazoles, compounds similar to this compound showed promising results against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Related Oxadiazole Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL | |
| 10a (related oxadiazole) | Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
The mechanism by which oxadiazole compounds exert their antimicrobial effects is not fully understood but is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The presence of the 4-fluorophenyl group likely contributes to enhanced lipophilicity and membrane permeability, facilitating better interaction with microbial targets.
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where it was found that modifications at the phenyl ring significantly influenced antimicrobial potency. In particular, compounds with electron-withdrawing groups exhibited superior activity compared to their electron-donating counterparts. The study concluded that structural modifications play a crucial role in enhancing biological activity.
Q & A
Basic: What are the standard synthetic routes for 2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide?
The synthesis typically involves:
- Step 1: Formation of the oxadiazole ring via cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
- Step 2: Amide bond formation between the oxadiazole intermediate and 2,5-dichlorobenzoyl chloride, often in a base like pyridine or DMF .
- Key Conditions: Reaction temperatures (60–100°C), inert atmosphere (N₂/Ar), and purification by column chromatography or recrystallization .
Basic: What spectroscopic and analytical methods confirm the compound’s structure?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., dichloro and fluorophenyl groups) and confirms amide bond formation .
- Infrared (IR) Spectroscopy: Detects functional groups (C=O stretch at ~1650–1700 cm⁻¹ for benzamide, C=N/C-O in oxadiazole) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., exact mass ~395.2 g/mol) and fragmentation patterns .
Basic: What preliminary biological activities are reported for this compound?
- Antimicrobial Activity: Oxadiazole derivatives exhibit inhibition against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via membrane disruption .
- Anticancer Potential: Fluorophenyl and dichloro substituents enhance cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) through apoptosis induction .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
- Temperature Control: Higher yields (70–85%) are achieved at 80°C for oxadiazole cyclization, minimizing side products like uncyclized hydrazides .
- Catalyst Selection: Use of Lewis acids (e.g., ZnCl₂) accelerates amide coupling, reducing reaction time from 24h to 6h .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity .
Advanced: What structure-activity relationships (SAR) are critical for modulating bioactivity?
- Oxadiazole Substituents: Electron-withdrawing groups (e.g., -Cl, -F) increase metabolic stability and target binding affinity .
- Benzamide Modifications: 2,5-Dichloro substitution enhances lipophilicity, improving cell membrane penetration .
- Fluorophenyl Position: Para-fluorine on the phenyl ring optimizes π-π stacking with enzyme active sites (e.g., kinase ATP-binding pockets) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
- Assay Variability: Standardize protocols (e.g., MIC for antimicrobial tests, MTT for cytotoxicity) to reduce discrepancies between labs .
- Structural Confirmation: Ensure purity (>95% by HPLC) and correct stereochemistry, as impurities or isomers may skew results .
- Target Specificity: Use CRISPR-edited cell lines or enzyme inhibition assays to validate mechanistic hypotheses (e.g., PFOR enzyme inhibition for antimicrobial activity) .
Advanced: What is the proposed mechanism of action for its antitumor activity?
- Enzyme Inhibition: The oxadiazole moiety interacts with topoisomerase II or tubulin, disrupting DNA replication or microtubule assembly .
- Receptor Modulation: Fluorophenyl groups may antagonize growth factor receptors (e.g., EGFR), inhibiting pro-survival signaling .
- Apoptosis Induction: ROS generation and caspase-3/7 activation are observed in treated cancer cells .
Advanced: How can computational modeling guide further optimization?
- Docking Studies: Predict binding poses with targets like PARP-1 or DHFR using software (AutoDock, Schrödinger) to prioritize substituent modifications .
- QSAR Models: Correlate logP, polar surface area, and H-bond donors with bioactivity to design analogs with improved pharmacokinetics .
- MD Simulations: Assess compound stability in target binding pockets over time (e.g., 100 ns trajectories in GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
